

# ATTO 390 Azide for Click Chemistry: Application Notes and Protocols

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## Compound of Interest

Compound Name: ATTO 390

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This document provides detailed application notes and experimental protocols for the use of **ATTO 390** azide in click chemistry, a powerful and versatile bioconjugation technique. **ATTO 390** is a fluorescent label with a coumarin structure, offering high fluorescence quantum yield, a large Stokes shift, and good photostability, making it an excellent choice for a variety of bio-imaging and detection applications.<sup>[1][2][3]</sup> Its azide functionality allows for its covalent attachment to alkyne-modified biomolecules via either copper-catalyzed or strain-promoted click chemistry.

## Introduction to ATTO 390 Azide and Click Chemistry

**ATTO 390** is a moderately hydrophilic fluorescent dye that can be efficiently excited in the range of 360-410 nm.<sup>[1][4]</sup> This makes it compatible with common excitation sources such as a mercury arc lamp (with emission lines at 365 nm and 405 nm).<sup>[1][4][5]</sup> The azide derivative of **ATTO 390** is specifically designed for click chemistry, a group of reactions known for their high efficiency, specificity, and biocompatibility.<sup>[2][6][7]</sup>

Click chemistry enables the precise labeling of a wide range of biomolecules, including proteins, nucleic acids, and glycans, in various settings, from in vitro to live cells.<sup>[3][6][8][9]</sup>

**ATTO 390** azide is amenable to the two most common forms of click chemistry:

- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to join an azide (**ATTO 390** azide) and a terminal alkyne-modified biomolecule, forming a stable triazole linkage.[\[6\]](#)[\[7\]](#)[\[10\]](#)
- Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne (e.g., DBCO or BCN) to react with the azide.[\[5\]](#)[\[11\]](#)[\[12\]](#) The absence of a cytotoxic copper catalyst makes SPAAC particularly well-suited for applications in living systems.[\[11\]](#)[\[13\]](#)

## Data Presentation

The key characteristics of **ATTO 390** azide are summarized in the tables below for easy reference and comparison.

Table 1: Photophysical Properties of **ATTO 390**

Property	Value	Reference
Maximum Excitation Wavelength ( $\lambda_{abs}$ )	390 nm	<a href="#">[1]</a> <a href="#">[4]</a>
Maximum Emission Wavelength ( $\lambda_{fl}$ )	476 nm	<a href="#">[1]</a> <a href="#">[4]</a>
Molar Extinction Coefficient ( $\epsilon_{max}$ )	$2.4 \times 10^4 \text{ M}^{-1}\text{cm}^{-1}$	<a href="#">[1]</a> <a href="#">[4]</a>
Fluorescence Quantum Yield ( $\eta_{fl}$ )	90%	<a href="#">[1]</a> <a href="#">[4]</a>
Fluorescence Lifetime ( $\tau_{fl}$ )	5.0 ns	<a href="#">[1]</a> <a href="#">[4]</a>
Stokes Shift	86 nm	Calculated
Recommended Excitation Range	360 - 410 nm	<a href="#">[1]</a>

Table 2: Chemical and Physical Properties of **ATTO 390** Azide

Property	Value	Reference
Molecular Weight	543.66 g/mol	[2]
Empirical Formula	C28H41N5O6	[2]
Solubility	Soluble in DMSO, DMF	[3][5]
Storage Conditions	Freeze (< -15 °C), Minimize light exposure	[5]

## Experimental Protocols

The following are detailed protocols for labeling alkyne-modified biomolecules with **ATTO 390** azide using both CuAAC and SPAAC methods.

### Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is suitable for in vitro labeling of biomolecules such as proteins and nucleic acids.

Materials:

- Alkyne-modified biomolecule
- **ATTO 390** azide
- Copper(II) sulfate (CuSO<sub>4</sub>)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) ligand
- Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
- DMSO or DMF for dissolving reagents
- Purification system (e.g., size-exclusion chromatography, dialysis)

#### Procedure:

- Preparation of Stock Solutions:
  - Prepare a 10 mM stock solution of **ATTO 390** azide in anhydrous DMSO.
  - Prepare a 20 mM stock solution of CuSO<sub>4</sub> in deionized water.
  - Prepare a 100 mM stock solution of sodium ascorbate in deionized water. Note: This solution should be prepared fresh.
  - Prepare a 50 mM stock solution of THPTA or TBTA ligand in DMSO or water.
  - Dissolve the alkyne-modified biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.
- Reaction Setup:
  - In a microcentrifuge tube, add the alkyne-modified biomolecule solution.
  - Add the **ATTO 390** azide stock solution to achieve a final concentration that is in 2-10 fold molar excess over the alkyne-modified biomolecule.
  - Premix the CuSO<sub>4</sub> and THPTA/TBTA ligand solutions in a 1:5 molar ratio and add to the reaction mixture to a final copper concentration of 50-250 μM.[\[14\]](#)
  - To initiate the reaction, add the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.[\[10\]](#)[\[14\]](#)
- Incubation:
  - Incubate the reaction mixture at room temperature for 1-4 hours, protected from light. The reaction can also be performed at 4°C overnight.
- Purification:
  - Remove the excess **ATTO 390** azide and copper catalyst from the labeled biomolecule using an appropriate purification method such as size-exclusion chromatography, dialysis,

or precipitation.

- Analysis:
  - Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for protein) or 260 nm (for DNA/RNA) and at 390 nm (for **ATTO 390**).

## Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This copper-free protocol is ideal for labeling biomolecules in living cells or other sensitive biological systems.

Materials:

- Cyclooctyne-modified biomolecule (e.g., containing DBCO or BCN)
- **ATTO 390** azide
- Reaction Buffer (e.g., PBS, pH 7.4, or cell culture medium)
- DMSO for dissolving reagents
- Purification system (for in vitro reactions)

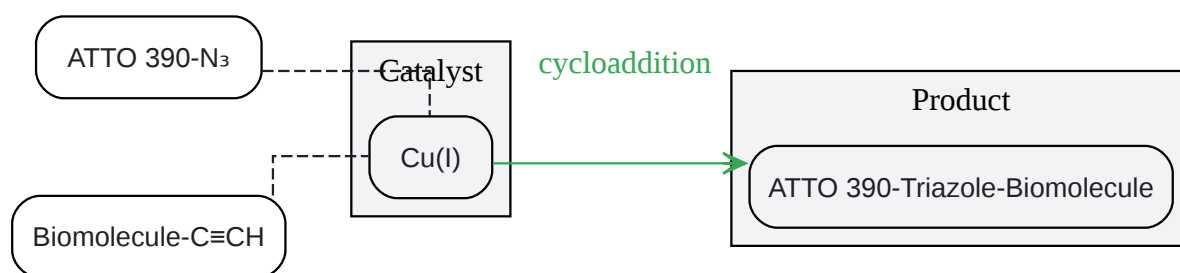
Procedure:

- Preparation of Reagents:
  - Prepare a 10 mM stock solution of **ATTO 390** azide in anhydrous DMSO.
  - Dissolve the cyclooctyne-modified biomolecule in the reaction buffer to the desired concentration. For cellular labeling, the biomolecule is often metabolically incorporated into the cells prior to the labeling step.
- Reaction Setup (In Vitro):

- In a microcentrifuge tube, combine the cyclooctyne-modified biomolecule and **ATTO 390** azide. A 1.5 to 5-fold molar excess of the azide is typically sufficient.
- Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-12 hours, protected from light. Reaction times may vary depending on the specific cyclooctyne used.
- Reaction Setup (In Cellulo):
  - For live-cell imaging, add the **ATTO 390** azide stock solution directly to the cell culture medium containing cells with metabolically incorporated cyclooctynes to a final concentration of 1-50 μM.
  - Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.
  - Wash the cells with fresh medium or PBS to remove any unreacted probe.
- Purification (In Vitro):
  - Purify the labeled biomolecule using a suitable method to remove excess **ATTO 390** azide.
- Analysis and Imaging:
  - For in vitro labeled samples, analyze the degree of labeling as described in the CuAAC protocol.
  - For cellular labeling, proceed with fluorescence microscopy using appropriate filter sets for **ATTO 390** (Excitation: ~390 nm, Emission: ~475 nm).

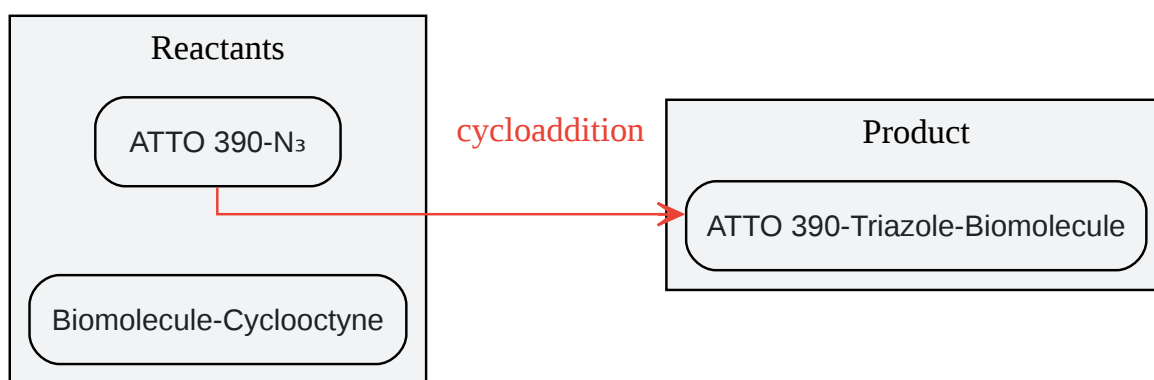
## Visualizations

The following diagrams illustrate the key chemical reactions and a general experimental workflow.



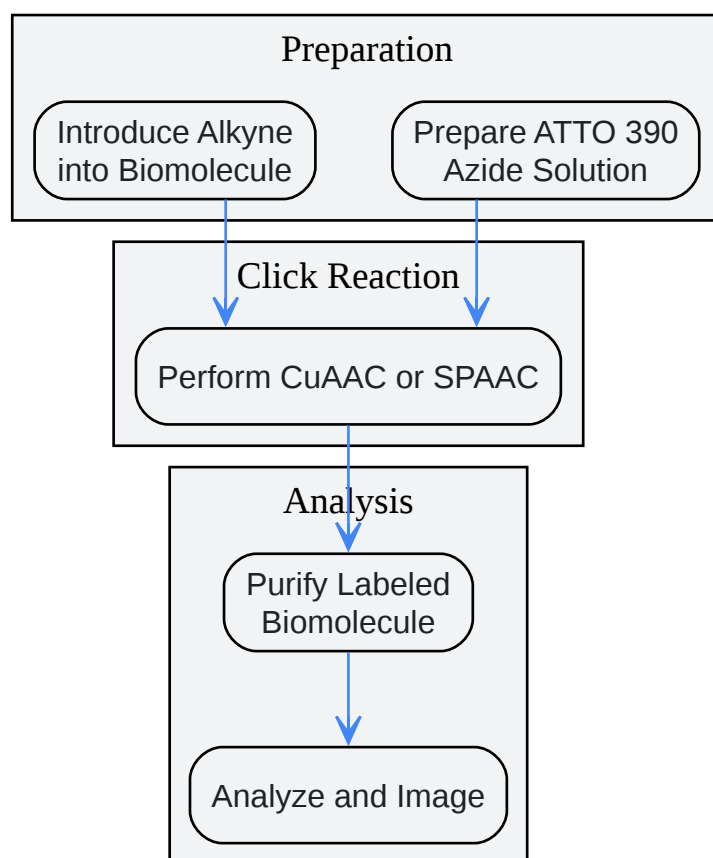
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Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism.



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Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) mechanism.



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Caption: General experimental workflow for labeling with **ATTO 390** azide.

## Applications

**ATTO 390** azide is a versatile tool for a wide range of applications in life sciences and drug development.

- **Fluorescence Microscopy:** Its excellent photophysical properties make it suitable for high-resolution microscopy techniques, including PALM, dSTORM, and STED, as well as standard fluorescence microscopy.<sup>[5]</sup>
- **Flow Cytometry (FACS):** Labeled cells can be analyzed and sorted based on their fluorescence intensity.<sup>[5]</sup>

- Fluorescence In Situ Hybridization (FISH): **ATTO 390** azide can be used to label oligonucleotide probes for the detection of specific DNA or RNA sequences.[5]
- Glycan Labeling and Imaging: Metabolic labeling of glycans with azide-modified sugars, followed by click chemistry with **ATTO 390** azide, allows for the visualization and study of glycosylation in living systems.[8][9]
- Protein Labeling and Tracking: Site-specific labeling of proteins with unnatural amino acids containing alkyne groups enables the study of protein localization, trafficking, and interactions.
- Drug Development: In the development of antibody-drug conjugates (ADCs), click chemistry provides a robust method for attaching cytotoxic drugs to antibodies.[15]

These application notes and protocols provide a comprehensive guide for the effective use of **ATTO 390** azide in your research. The high sensitivity and specificity of click chemistry, combined with the excellent fluorescent properties of **ATTO 390**, offer a powerful platform for biological discovery and therapeutic development.

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